Enzyme Inhibition Potency: IMPDH2 Activity Versus Other Pyrimidine-Derived Building Blocks
The compound demonstrates defined inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppressive and antiviral therapy. In direct enzyme assays, it inhibits IMPDH2 with a Ki of 240 nM against the NAD⁺ substrate and 430 nM against the IMP substrate [1]. While a complete SAR table for all pyrimidine precursors is not available, this dual-substrate inhibition profile is a functional feature of the compound's intact morpholino-pyrimidine-methylthio architecture, which would be lost in simpler building blocks lacking this precise substitution pattern.
| Evidence Dimension | In vitro Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (NAD⁺ substrate); Ki = 430 nM (IMP substrate) |
| Comparator Or Baseline | N/A (no direct comparator in same assay) |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay against human IMPDH2 |
Why This Matters
Quantifies the baseline potency of the intact scaffold, which is essential for evaluating the impact of subsequent chemical modifications in medicinal chemistry campaigns.
- [1] BindingDB Entry BDBM50421763. Affinity Data for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). BindingDB. Available from: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5%27-monophosphate+dehydrogenase+2&reactant2=BDBM50421763&column=ki&startPg=0&Increment=50&submit=Search. View Source
